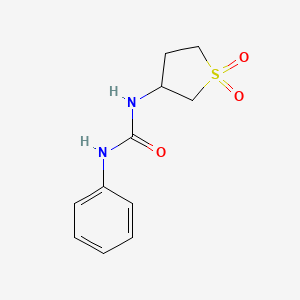

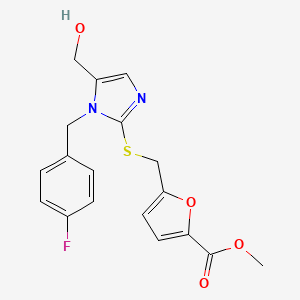

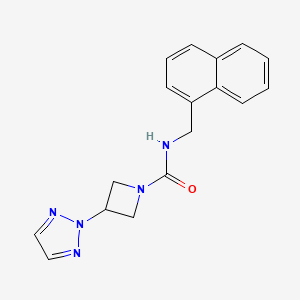

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl” is a part of a series of compounds that have been studied for their activity as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Molecular Structure Analysis

While the exact molecular structure of “1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea” is not available, a related compound “1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-dodecylurea” contains 57 bonds in total, including 23 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 urea (-thio) derivative, 1 sulfone, and 1 tetrahydro-thiophene .Applications De Recherche Scientifique

Synthesis Methodologies

Research has demonstrated innovative synthesis methodologies that contribute to the development of chemical compounds with potential pharmaceutical and agrochemical applications. For instance, a benign synthesis approach has been developed for unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. This method is phosgene- and metal-free, utilizing commercially available amines under mild conditions, which is crucial for eco-friendly and practical chemical synthesis processes. Such methods have applications in the gram-scale preparation of anti-cancer drugs like sorafenib and known herbicides, demonstrating the compound's versatility in synthesizing biologically active molecules (Chamni, Zhang, & Zou, 2020).

Nonlinear Optical Properties

Another area of research focuses on the novel, Y-type polyurethane containing 1-(2,4-dioxyethoxy)phenyl-2-{5-(2,2-dicyanovinyl)-2-thiophenyl}ethenes, which showcases nonlinear optical chromophores within the polymer backbone. This compound exhibits high thermal stability and significant second harmonic generation coefficient, indicating its potential use in optical applications. Its dipole alignment and thermal stability up to the glass transition temperature make it a candidate for advanced optical materials (Jang et al., 2009).

Multicomponent Reaction Synthesis

Furthermore, research has revealed a T3P® mediated one-pot four-component reaction that synthesizes 1-(3-cyanothiophen-2-yl)-3-phenylureas. This process includes a Gewald reaction followed by an intra-molecular rearrangement, showcasing a novel and eco-friendly route to synthesize derivatives expected to exhibit good biological activities. This method highlights the compound's relevance in creating biologically active molecules through efficient synthesis routes (Shamanth et al., 2022).

Conformational Studies

Conformational preferences in model antiviral compounds such as phenylurea and 1,3-diphenylurea have been explored, revealing the significance of weak intramolecular hydrogen bonding in stabilizing certain conformers. This research provides insights into the structural aspects of phenylurea derivatives, which could inform the design of antiviral pharmaceuticals with optimized efficacy (Emery et al., 2004).

Mécanisme D'action

Target of Action

The primary target of the compound “1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea” is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4) . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation. This activation results in the modulation of cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various physiological processes. There is substantial preliminary evidence supporting the roles of GIRK channels in a number of physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has good ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.

Result of Action

The activation of GIRK channels by the compound can lead to changes in cell excitability. This can have various effects depending on the specific physiological process that the GIRK channels are involved in .

Propriétés

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c14-11(12-9-4-2-1-3-5-9)13-10-6-7-17(15,16)8-10/h1-5,10H,6-8H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZANXMTGWZCDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2802274.png)

![3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2802279.png)

![2'-amino-1-[(3-bromophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2802283.png)

![N-[[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B2802290.png)

![N-benzyl-1-cyclopentyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B2802291.png)